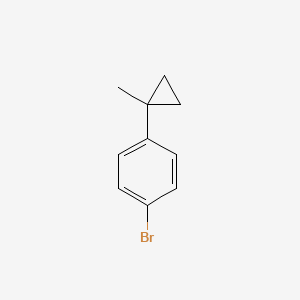

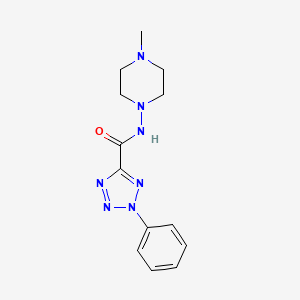

![molecular formula C16H13Cl2N5S2 B2473717 5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole CAS No. 1105224-13-2](/img/structure/B2473717.png)

5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C16H13Cl2N5S2 and its molecular weight is 410.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds with structures similar to the chemical have been synthesized with the aim of developing promising anticancer agents. For instance, derivatives synthesized by clubbing Benzimidazole with triazolo-thiadiazoles exhibited remarkable broad-spectrum anticancer activity, particularly against leukemia cell lines (Husain et al., 2013).

Antimicrobial Activity

Several studies have synthesized Benzimidazole derivatives bearing acidic heterocycles, showing significant antimicrobial activity against various bacteria, mold, and yeast. Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles demonstrated potent antibacterial activities (Tien et al., 2016).

Antioxidant Properties

Novel benzimidazole derivatives have shown strong in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, indicating their potential as effective antioxidants (Kuş et al., 2004).

Anti-inflammatory Activity

Isomeric derivatives of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were prepared and showed significantly higher anti-inflammatory potencies, which were paralleled in their ability to stimulate cell-mediated immunity (Lantos et al., 1984).

Antifungal Activity

Benzimidazole derivatives have also been evaluated for their fungicidal activities, with some demonstrating efficacy better than commercially used fungicides. This underscores their potential application in addressing fungal infections (Mishra et al., 1993).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which are known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazoles, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

5-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5S2/c1-9-13(23-5-6-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-3-4-11(17)7-12(10)18/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLKCOVKOXVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

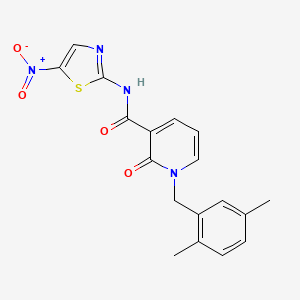

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2473634.png)

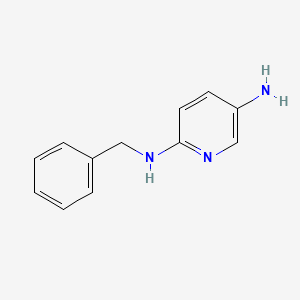

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)

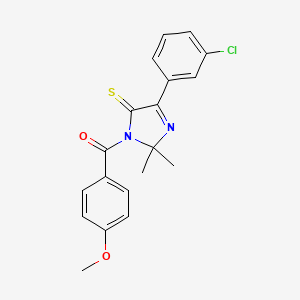

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)